molecular formula C17H17NO3S B14559483 Ethyl 2-{[2-(methylcarbamoyl)phenyl]sulfanyl}benzoate CAS No. 62220-56-8

Ethyl 2-{[2-(methylcarbamoyl)phenyl]sulfanyl}benzoate

Cat. No.: B14559483
CAS No.: 62220-56-8
M. Wt: 315.4 g/mol
InChI Key: MGMPTILAJMHWBH-UHFFFAOYSA-N
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Description

Ethyl 2-{[2-(methylcarbamoyl)phenyl]sulfanyl}benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a complex structure with both ester and carbamoyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 2-{[2-(methylcarbamoyl)phenyl]sulfanyl}benzoate typically involves the esterification of benzoic acid derivatives with ethanol in the presence of a catalyst. The reaction conditions often include:

    Acid Catalysis: Using sulfuric acid or hydrochloric acid to catalyze the reaction.

    Temperature: Maintaining a temperature range of 60-80°C to facilitate the reaction.

    Solvent: Utilizing solvents like toluene or dichloromethane to dissolve the reactants and products.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The process involves:

    Reactant Feed: Continuous feeding of benzoic acid derivatives and ethanol.

    Catalyst Addition: Continuous addition of the acid catalyst.

    Product Collection: Continuous collection and purification of the ester product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[2-(methylcarbamoyl)phenyl]sulfanyl}benzoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl 2-{[2-(methylcarbamoyl)phenyl]sulfanyl}benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-{[2-(methylcarbamoyl)phenyl]sulfanyl}benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways: It may influence biochemical pathways related to inflammation, microbial growth, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with a similar structure but lacking the carbamoyl and sulfanyl groups.

    Methyl 2-{[2-(methylcarbamoyl)phenyl]sulfanyl}benzoate: A similar compound with a methyl ester group instead of an ethyl ester group.

Uniqueness

This compound is unique due to its combination of ester, carbamoyl, and sulfanyl functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

62220-56-8

Molecular Formula

C17H17NO3S

Molecular Weight

315.4 g/mol

IUPAC Name

ethyl 2-[2-(methylcarbamoyl)phenyl]sulfanylbenzoate

InChI

InChI=1S/C17H17NO3S/c1-3-21-17(20)13-9-5-7-11-15(13)22-14-10-6-4-8-12(14)16(19)18-2/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

MGMPTILAJMHWBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1SC2=CC=CC=C2C(=O)NC

Origin of Product

United States

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